molecular formula C20H30O4 B1631712 Kamebanin CAS No. 39388-57-3

Kamebanin

Cat. No.: B1631712
CAS No.: 39388-57-3
M. Wt: 334.4 g/mol
InChI Key: VSDVMWBRICFVRW-BIGDWJEQSA-N
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Description

Kamebanin is a naturally occurring ent-kaurenoid diterpene isolated from the Japanese flowering plant Isodon kameba Okuyama (Isodon umbrosus). This compound has garnered significant attention due to its cytotoxic, antitumor, and antibacterial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kamebanin involves a multi-step process. Takahiro Suzuki and Keiji Tanino of Hokkaido University devised a synthetic route based on the one-electron reduction and cyclization of an epoxide to form a tricyclic enone . The starting material is cyclohexenone, which undergoes reduction followed by Eschenmoser-Claisen rearrangement to form an amide. Subsequent steps include epoxidation, reduction with the Schwartz reagent, and combination with an alkenyl lithium reagent. The final steps involve cyclization, dehydration, protection, and selective methylenation to yield this compound .

Industrial Production Methods

The use of macroporous absorption resin and reversed phase resin columns has been suggested for separation and purification .

Chemical Reactions Analysis

Types of Reactions

Kamebanin undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of epoxides to alcohols.

    Substitution: Introduction of functional groups such as hydroxyl or acetoxy groups.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Schwartz reagent: Used for reduction.

    Lithioacetonitrile: Used for addition reactions.

    Epoxidation agents: Used for forming epoxides.

Major Products

The major products formed from these reactions include tricyclic enones, tertiary alcohols, and diketones .

Scientific Research Applications

Kamebanin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying ent-kaurenoid diterpenes.

    Biology: Investigated for its cytotoxic effects on various cell lines.

    Medicine: Explored for its potential antitumor and antibacterial properties.

Comparison with Similar Compounds

Kamebanin is compared with other ent-kaurenoid diterpenes such as:

  • Henryin
  • Reniformin C
  • Kamebacetal A
  • Kamebacetal B
  • Oridonin

This compound is unique due to its specific hydroxyl and acetoxy group configurations, which contribute to its distinct cytotoxic and antibacterial activities .

Properties

IUPAC Name

(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-10-11-5-6-12-19(4)13(18(2,3)8-7-14(19)21)9-15(22)20(12,16(10)23)17(11)24/h11-15,17,21-22,24H,1,5-9H2,2-4H3/t11-,12-,13+,14-,15+,17+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDVMWBRICFVRW-BIGDWJEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@@H]3CC[C@@H]4[C@H]([C@@]3([C@@H](C[C@@H]1C(CC[C@@H]2O)(C)C)O)C(=O)C4=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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